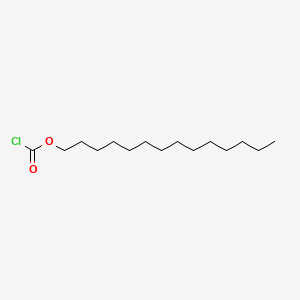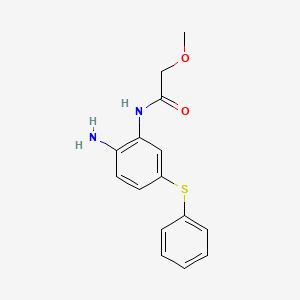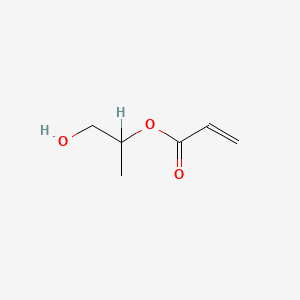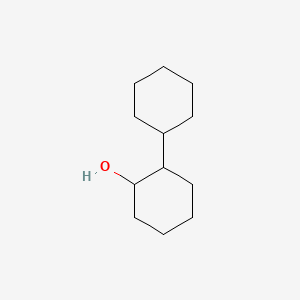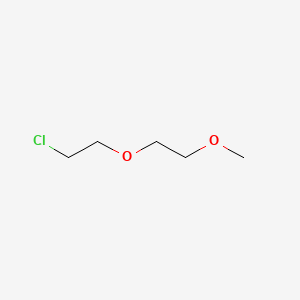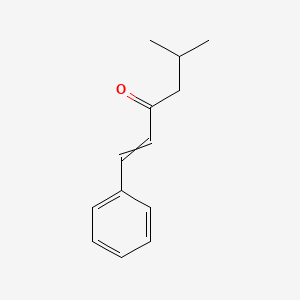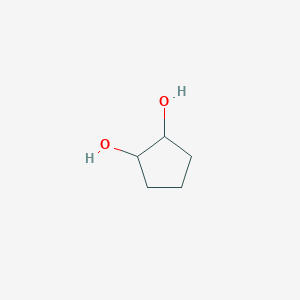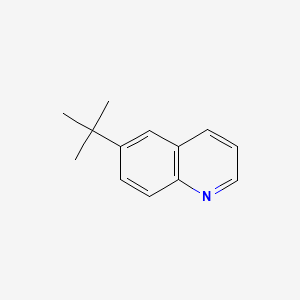
6-叔丁基喹啉
描述
6-tert-Butylquinoline is a fine chemical with the CAS number 68141-13-9 . It has a molecular formula of C13H15N and a molar mass of 185.26 .
Molecular Structure Analysis
The molecular structure of 6-tert-Butylquinoline is represented by the formula C13H15N . The InChI code for the compound is 1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
6-tert-Butylquinoline is a liquid at room temperature . It has a specific gravity of 1.01 and a refractive index of 1.58 .科学研究应用
抗疟疾药物开发
N-叔丁基异喹啉,一种4-氨基喹啉衍生物,是为其抗疟疾特性而设计和开发的。它在体外对疟原虫和体内啮齿类疟疾寄生虫表现出有希望的活性。这种分子是通过从价格实惠的起始物质经过两步程序合成的,并进行了完整的临床前开发计划。与氯喹和阿莫地喹的比较有助于建立4-氨基喹啉抗疟疾类的第一个临床前档案,为未来抗疟疾药物开发提供了关键信息(O’Neill et al., 2009)。
金属配合物的合成
首次合成了四(6-叔丁基-2,3-喹啉)卟啉与铜、钴、锌和镍等各种金属的配合物。这些配合物是通过6-叔丁基喹啉-2,3-二羧酸衍生物的模板四聚化在疏水性液体中溶解而制备的。这种合成对于开发具有潜在应用的新化合物在各个领域中具有重要意义(Efimova et al., 2008)。
海洋药物合成
在海洋药物的背景下,成功合成了6-叔丁基-4-苯基-4H-香豆素-2-羧酸,这是抗肿瘤抗生素四氢异喹啉天然产物研究中的中间体。这种化合物对于理解这些抗肿瘤抗生素的结构活性关系可能至关重要,有望导致新的治疗剂(Li et al., 2013)。
有机化学:新型试剂
1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉(BBDI)被开发为胺和酚的新型叔丁氧羰化试剂。它在有机合成中的应用对于在温和条件下进行化学选择性反应具有重要意义,展示了它在有机化学领域的实用性(Ouchi et al., 2002)。
心血管研究
作为一种抗氧化剂,叔丁基对羟基苯醌被研究用于降低AngII诱导的小鼠高血压的潜力。发现它能激活内皮型一氧化氮合酶(eNOS)并预防内皮功能障碍。这项研究为将这类化合物用于治疗高血压和相关心血管疾病开辟了途径(Xu et al., 2016)。
安全和危害
6-tert-Butylquinoline may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash with water and soap thoroughly after handling . In case of eye irritation, it’s advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
6-tert-butylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWWJQGHKGXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9071187 | |
| Record name | 6-tert-Butylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butylquinoline | |
CAS RN |
68141-13-9 | |
| Record name | 6-tert-Butylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-tert-Butylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 6-tert-butylquinoline in porphyrazine synthesis?
A1: While the provided research paper [] focuses on the synthesis of metal complexes with tetra(6-tert-butyl-2,3-quinolino)porphyrazine and doesn't delve into specific applications, incorporating 6-tert-butylquinoline as a building block for porphyrazines holds potential significance.
Q2: Does the paper discuss the spectroscopic characterization of the synthesized compounds containing 6-tert-butylquinoline?
A2: The paper "Metal complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine: I. Synthesis" [] primarily focuses on the synthetic procedures and does not provide detailed spectroscopic characterization data for the synthesized compounds containing 6-tert-butylquinoline. Further investigation in subsequent research or related publications would be needed to obtain information on spectroscopic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


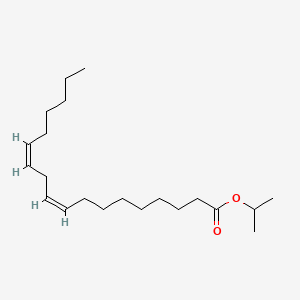
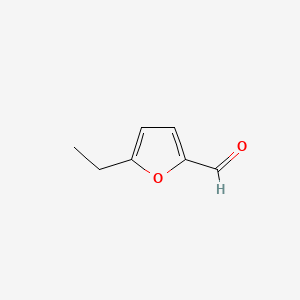
![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)

